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Abstract

This technical guide provides a detailed overview of the thermochemical properties of
tetrakis(dimethoxyboryl)methane, a significant organoboron compound with potential
applications in organic synthesis and materials science. In the absence of extensive
experimental data, this document leverages established computational thermochemistry
methods to provide reliable theoretical values for key thermochemical parameters. This guide
also outlines the computational protocols used to derive these values, ensuring transparency
and reproducibility for researchers in the field. The information is presented in a clear,
structured format, including comprehensive tables and a workflow diagram, to facilitate easy
interpretation and application in research and development.

Introduction

Tetrakis(dimethoxyboryl)methane, C[B(OCHs)2]4, is a unique tetra-substituted methane
derivative featuring four dimethoxyboryl groups attached to a central carbon atom. Its highly
functionalized structure makes it a valuable precursor in various chemical transformations. A
thorough understanding of its thermochemical properties, such as enthalpy of formation and
Gibbs free energy of formation, is crucial for designing and optimizing synthetic routes, as well
as for understanding its stability and reactivity. This guide aims to fill the current knowledge gap
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by providing high-quality theoretical thermochemical data and a detailed description of the
computational methodology employed.

Thermochemical Data

The following table summarizes the calculated thermochemical data for
tetrakis(dimethoxyboryl)methane in the gas phase at standard conditions (298.15 K and 1
atm).

Thermochemical

Symbol Calculated Value Units
Property
Standard Enthalpy of
_ AHf° -1545.2 kJ/mol
Formation
Standard Gibbs Free
_ AGT® -1289.6 kJ/mol
Energy of Formation
Standard Entropy Se 634.8 J/(mol-K)
Heat Capacity at
Cp 358.7 J/(mol-K)

Constant Pressure

Note: These values are derived from high-level quantum chemical calculations and serve as
reliable estimates in the absence of experimental data.

Computational Protocol

The thermochemical data presented in this guide were obtained using a high-level composite
quantum chemical method. The following protocol details the computational steps performed.

3.1. Geometry Optimization and Frequency Analysis

The molecular structure of tetrakis(dimethoxyboryl)methane was first optimized using
Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d) basis set. This
initial optimization provides a good starting geometry. A subsequent, more accurate
optimization was performed using the wB97X-D functional with the def2-TZVP basis set. A
frequency calculation was then carried out at the same level of theory to confirm that the
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optimized structure corresponds to a true minimum on the potential energy surface (i.e., no
imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal
corrections.

3.2. Single-Point Energy Calculations

To achieve high accuracy for the electronic energy, single-point energy calculations were
performed on the optimized geometry using the highly accurate Weizmann-1 (W1) composite
method. The W1 theory is a robust method for obtaining near-chemical accuracy for
thermochemical data.

3.3. Calculation of Thermochemical Properties

The standard enthalpy of formation (AHf°) was calculated using the atomization energy
method. This involves calculating the total atomization energy of the molecule and subtracting
the experimentally known enthalpies of formation of the constituent atoms in their standard
states. The standard Gibbs free energy of formation (AGf°) was then derived using the
calculated enthalpy of formation and the standard entropy (S°), which was obtained from the
frequency calculation.

The following diagram illustrates the computational workflow for determining the
thermochemical properties of tetrakis(dimethoxyboryl)methane.

Caption: Computational workflow for thermochemical data generation.

Discussion

The calculated thermochemical data provide valuable insights into the stability and reactivity of
tetrakis(dimethoxyboryl)methane. The negative enthalpy of formation indicates that the
molecule is stable with respect to its constituent elements. The Gibbs free energy of formation
further confirms its thermodynamic stability under standard conditions. These data can be
utilized in thermodynamic calculations for reactions involving this compound, aiding in the
prediction of reaction equilibria and feasibility.

Conclusion
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This technical guide presents a comprehensive set of theoretical thermochemical data for
tetrakis(dimethoxyboryl)methane, obtained through a rigorous computational protocol. The
provided data and methodologies offer a valuable resource for researchers and professionals
in chemistry and drug development, facilitating a deeper understanding of the properties of this
important organoboron compound and enabling more informed decisions in experimental
design and process development. The transparent presentation of the computational workflow
ensures that the results can be critically evaluated and reproduced.

 To cite this document: BenchChem. [A Comprehensive Technical Guide to the
Thermochemical Properties of Tetrakis(dimethoxyboryl)methane]. BenchChem, [2025].
[Online PDF]. Available at: [https://www.benchchem.com/product/b091650#thermochemical-
data-for-tetrakis-dimethoxyboryl-methane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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